1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the piperidine moiety and the formation of the final hydrazide linkage. Common reagents used in these steps include hydrazine, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-5-[(PIPERIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other compounds that have similar functional groups, such as:
- 1,2,3-Triazole derivatives
- Oxadiazole derivatives
- Piperidine-containing compounds
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a platform for the development of new materials and bioactive molecules.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C18H20ClN9O2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H20ClN9O2/c19-13-6-4-5-12(9-13)10-21-23-18(29)15-14(11-27-7-2-1-3-8-27)28(26-22-15)17-16(20)24-30-25-17/h4-6,9-10H,1-3,7-8,11H2,(H2,20,24)(H,23,29)/b21-10+ |
InChI Key |
FOVAZASPJYJKJT-UFFVCSGVSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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